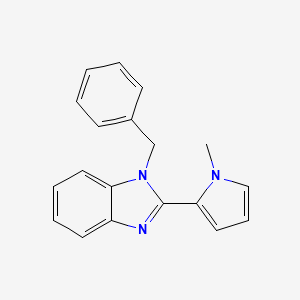
1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNI-1 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53.
Mecanismo De Acción
1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole acts as an allosteric inhibitor of the MDM2-p53 interaction. The compound binds to a pocket on the surface of MDM2, which is distinct from the p53 binding site. This binding induces a conformational change in MDM2, which prevents its interaction with p53. The stabilization of p53 leads to its activation and induction of the p53 pathway, resulting in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole have been extensively studied in vitro and in vivo. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. The induction of apoptosis is accompanied by the activation of the p53 pathway and the upregulation of pro-apoptotic genes. In addition, the compound has been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole is its specificity for the MDM2-p53 interaction. The compound does not inhibit other protein-protein interactions, making it a useful tool for studying the p53 pathway. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
For research include the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to understand the pharmacokinetics and toxicity profile of the compound in vivo. The use of 1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole in combination with other cancer therapies, such as chemotherapy and radiation therapy, should also be explored. Finally, the development of analogs of the compound with improved solubility and potency could lead to the development of more effective cancer therapeutics.
Métodos De Síntesis
The synthesis of 1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole involves the reaction of 3-methylbenzylamine with 2-nitroacrolein under basic conditions. The reaction is carried out in ethanol as a solvent, and the product is obtained after purification by chromatography. This method has been reported to yield the compound in good purity and yield.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-3-(2-nitrovinyl)-1H-indole has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the MDM2-p53 interaction, which is a crucial step in the regulation of the p53 pathway. The p53 pathway is responsible for the induction of cell cycle arrest and apoptosis in response to DNA damage. Inhibition of the MDM2-p53 interaction leads to the stabilization of p53 and activation of the pathway, resulting in the induction of cell death in cancer cells.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-5-4-6-15(11-14)12-19-13-16(9-10-20(21)22)17-7-2-3-8-18(17)19/h2-11,13H,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLFOKPRRGAMS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

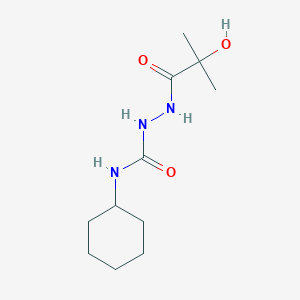
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
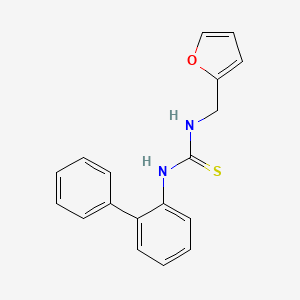
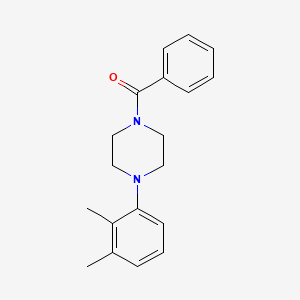

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
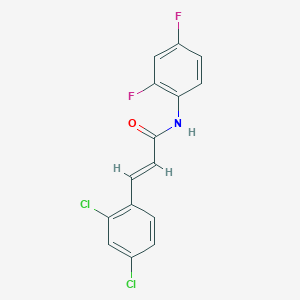
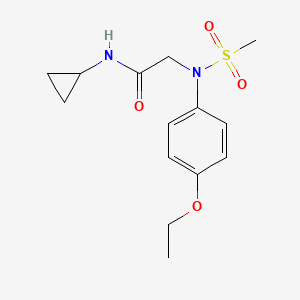
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
